Rupintrivir

Antiviral Research Rhinovirus 3C Protease Inhibition

Rupintrivir (AG7088) is the definitive irreversible HRV 3C protease inhibitor validated against all 48 human rhinovirus serotypes (mean EC50 0.023 μM). Unlike reversible inhibitors, its covalent binding to the catalytic cysteine ensures robust, predictable assay performance. This compound is the gold-standard positive control for broad-spectrum anti-rhinoviral screening, intranasal delivery research (33% symptom reduction in clinical trials), and mechanistic studies of resistance mutations. Choose Rupintrivir for unmatched serotype coverage and irreversible inhibition. For R&D use only; not for human use.

Molecular Formula C31H39FN4O7
Molecular Weight 598.7 g/mol
CAS No. 223537-30-2
Cat. No. B1680277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupintrivir
CAS223537-30-2
Synonyms(trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester
AG 7088
AG-7088
AG7088
ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate
rupintrivir
ruprintrivi
Molecular FormulaC31H39FN4O7
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
InChIInChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
InChIKeyCAYJBRBGZBCZKO-BHGBQCOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rupintrivir (AG7088, CAS 223537-30-2): Potent, Irreversible HRV 3C Protease Inhibitor with Broad Serotype Coverage


Rupintrivir (AG7088, CAS 223537-30-2) is a peptidomimetic antiviral agent that functions as a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease [1]. This mechanism directly blocks the processing of viral polyproteins essential for replication [1]. In standardized cell protection assays using H1-HeLa and MRC-5 cell lines, Rupintrivir has demonstrated in vitro antiviral activity against a comprehensive panel of 48 different HRV serotypes, achieving a mean EC50 of 0.023 μM (range: 0.003–0.081 μM) [1].

Why Rupintrivir (AG7088) Cannot Be Interchanged with Other Picornavirus 3C Protease Inhibitors


Despite sharing a common 3C protease target across the Picornaviridae family, Rupintrivir exhibits a unique and highly differentiated profile of activity, selectivity, and pharmacokinetic behavior compared to other inhibitors. Its irreversible binding to the HRV 3C protease catalytic cysteine [1] contrasts with the reversible mechanisms of many other agents. Furthermore, its potent in vitro activity across all tested HRV serotypes [2] is not uniformly matched by its performance against enteroviruses, where specific analogs (e.g., SG85, Compound 9) have demonstrated superior potency [REFS-3, REFS-4]. The clinical outcome with Rupintrivir nasal spray—specifically, a 33% reduction in symptom severity without preventing infection [5]—represents a distinct efficacy and safety profile, further differentiating it from orally bioavailable successors like AG7404 [6]. Therefore, generic substitution is not scientifically valid without quantitative justification.

Quantitative Evidence Guide for Rupintrivir (AG7088) Differentiation


Broad-Spectrum In Vitro Antiviral Activity Against 48 HRV Serotypes

Rupintrivir demonstrates potent and consistent antiviral activity against a comprehensive panel of 48 distinct human rhinovirus (HRV) serotypes, a breadth of coverage that is a critical differentiator from many earlier protease inhibitors [1]. The mean EC50 of 0.023 μM was observed across all serotypes tested, with a narrow effective range, indicating robust pan-serotype activity [1].

Antiviral Research Rhinovirus 3C Protease Inhibition

High Selectivity for Viral 3C Protease Over Host Serine and Cysteine Proteases

In contrast to many broad-spectrum protease inhibitors that carry the risk of host cell toxicity, Rupintrivir exhibits a high degree of target selectivity [1]. It demonstrates no significant inhibition against a variety of mammalian serine and cysteine proteases, highlighting its targeted antiviral mechanism [1].

Selectivity Off-Target Effects Protease Inhibition

Clinically Validated Symptom Reduction in Human Challenge Model

Rupintrivir's antiviral effect translates into a clinically meaningful reduction in illness severity in a controlled human infection model. In a Phase II randomized, double-blind, placebo-controlled trial, treatment with intranasal Rupintrivir (8 mg, 5x/day) initiated 24 hours post-infection resulted in a 33% reduction in the mean total daily symptom score compared to placebo (2.2 vs. 3.3, p=0.014) [1]. This effect was accompanied by a significant reduction in viral titers and nasal discharge [1].

Clinical Trial Symptom Reduction Rhinovirus

Comparative In Vitro Potency Against EV71: Rupintrivir vs. Optimized Analogs

While Rupintrivir is a potent HRV inhibitor, its activity against the EV71 3C protease is less pronounced, offering a clear point of differentiation. A study of 30 Rupintrivir analogs identified a compound (Compound 9) with a P2 ring-constrained phenylalanine modification that exhibited two-fold greater potency against EV71 3C protease compared to Rupintrivir [1]. Rupintrivir's IC50 of 7.3 ± 0.8 μM is notably higher than its HRV EC50, underscoring its primary specificity [1].

Enterovirus EV71 Structure-Activity Relationship

Differential Binding Affinity Against Coxsackievirus A16 3C Protease

Rupintrivir's spectrum of activity extends to enteroviruses causing Hand, Foot, and Mouth Disease (HFMD), but its binding affinity varies significantly between viral species. Molecular dynamics simulations and subsequent analyses indicate that the peptidic α,β-unsaturated ethyl ester inhibitor SG85 exhibits a stronger binding affinity for Coxsackievirus A16 (CV-A16) 3C protease than Rupintrivir, while both compounds show comparable affinity for EV-A71 3Cpro [1].

Coxsackievirus HFMD Molecular Dynamics

Limited Oral Bioavailability Contrasts with Optimized Successor AG7404

Rupintrivir is characterized by poor aqueous solubility and low oral bioavailability, which necessitated its development as an intranasal formulation [1]. This contrasts with its derivative, AG7404 (compound 1), which was specifically designed and clinically tested as an orally bioavailable analog [1]. While Rupintrivir showed efficacy via the intranasal route, the development of AG7404 highlights a key pharmacokinetic limitation of the parent compound [1].

Pharmacokinetics Oral Bioavailability Drug Development

Optimal Research and Industrial Applications for Rupintrivir (AG7088) Based on Comparative Evidence


Broad-Spectrum Anti-Rhinoviral Assay Positive Control

Given its confirmed in vitro activity against all 48 tested HRV serotypes with a mean EC50 of 0.023 μM [1], Rupintrivir is ideally suited as a positive control in cell-based assays designed to screen for novel, broad-spectrum anti-rhinoviral compounds. Its robust and predictable activity across diverse serotypes ensures reliable assay validation.

Intranasal Formulation Development and Pharmacokinetic Studies

Rupintrivir's low oral bioavailability and successful clinical demonstration via intranasal delivery (achieving a 33% symptom reduction) [2] make it a preferred compound for research focused on intranasal drug delivery systems, local respiratory tract pharmacokinetics, and the development of topical antiviral therapies for upper respiratory infections.

Mechanistic Studies of Viral 3C Protease Inhibition and Resistance

As the founding member of this class of irreversible 3C protease inhibitors, Rupintrivir serves as a critical tool for fundamental mechanistic studies [3]. Its well-characterized interaction with conserved protease residues makes it an excellent reference for understanding the structural basis of resistance mutations (e.g., in HRV 14 variants) and for comparative studies with newer, rationally designed analogs like AG7404 [4].

Comparative Antiviral Research for Enterovirus (EV71/CV-A16) Drug Discovery

Rupintrivir's differentiated potency against EV71 (IC50 = 7.3 μM) compared to optimized analogs (IC50 = 3.4 μM) [5] and its differential binding to CV-A16 versus EV-A71 [6] make it an essential comparator for structure-activity relationship (SAR) studies and molecular dynamics simulations aimed at developing next-generation anti-enteroviral drugs for diseases like HFMD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupintrivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.